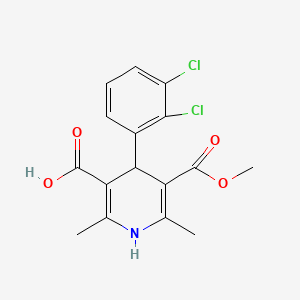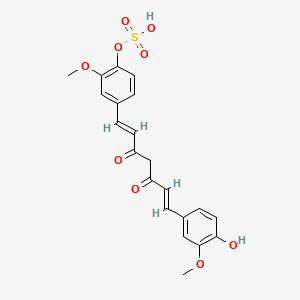
Sulfato de curcumina
Descripción general
Descripción
Curcumin is the main active ingredient in turmeric, a spice native to Southeast Asia and popular worldwide . It has a warm, bitter flavor and a striking yellow color . Curcumin has been used as a medicine for nearly 4000 years and is known for its anti-inflammatory, antioxidant, and several other marked benefits . It was first isolated by scientists around the turn of the 20th century .
Synthesis Analysis
Curcumin can be extracted from turmeric and has been synthesized in laboratories . It has a high capacity to form molecular complexes with proteins, carbohydrates, lipids, and natural compounds, which can increase its bioactivity and bioavailability .Molecular Structure Analysis
Curcumin is a diarylheptanoid, belonging to the group of curcuminoids, which are phenolic pigments responsible for the yellow color of turmeric . It is a discreet bioactive compound and gives turmeric its bright color .Chemical Reactions Analysis
Curcumin acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It also mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules .Physical and Chemical Properties Analysis
Curcumin has poor solubility and poor absorption in the free form in the gastrointestinal tract, and its rapid biotransformation to inactive metabolites greatly limits its utility as a health-promoting agent and dietary supplement .Aplicaciones Científicas De Investigación
Propiedades antioxidantes y antiinflamatorias
La curcumina funciona como un antioxidante y antiinflamatorio {svg_1}. Se dirige a múltiples vías de señalización y exhibe actividades a nivel celular que contribuyen a sus diversos beneficios para la salud {svg_2}.
Mejora del potencial terapéutico
La curcumina ha demostrado su capacidad para mejorar el potencial terapéutico de varios compuestos bioactivos {svg_3}. Esto la convierte en una valiosa adición a muchos regímenes de tratamiento.
Cicatrización de heridas y regeneración muscular
La curcumina promueve la cicatrización de heridas y la regeneración muscular {svg_4}. Esto la hace útil en el tratamiento de lesiones y la recuperación postoperatoria.
Prevención de lesiones hepáticas y toxicidad renal
Se ha demostrado que la curcumina previene las lesiones hepáticas y la toxicidad renal {svg_5}. Esto sugiere su posible uso en la protección de estos órganos vitales.
Tratamiento de diversas enfermedades
La curcumina tiene beneficios medicinales contra una amplia gama de enfermedades, incluyendo psoriasis, diabetes, esclerosis múltiple, Alzheimer, enfermedad del VIH, choque séptico, enfermedad cardiovascular, fibrosis pulmonar, artritis y enfermedad inflamatoria intestinal {svg_6}.
Potencial agente anticancerígeno
La curcumina ha despertado interés como un posible agente anticancerígeno, tanto para fines quimiopreventivos como quimioterapéuticos {svg_7}. Puede ser capaz de tratar numerosos tipos de cáncer, incluyendo cáncer de mama, cáncer de colon, cáncer de riñón, cáncer de hígado, leucemia, carcinoma de células basales, cáncer de próstata, rabdomiosarcoma y melanoma {svg_8}.
Sistemas de nanodelivery
Para abordar el desafío de la pobre biodisponibilidad de la curcumina, los sistemas de nanodelivery han surgido como un enfoque prometedor, ofreciendo una mayor solubilidad, biocompatibilidad y efectos terapéuticos para la curcumina {svg_9}.
Enfermedades de la piel, infecciones y cicatrización de heridas
En aplicaciones tópicas tradicionales, la curcumina ha mostrado beneficios para las enfermedades de la piel, las infecciones y la cicatrización de heridas {svg_10}.
Mecanismo De Acción
Target of Action
Curcumin sulfate, like its parent compound curcumin, interacts with a multitude of molecular targets. It acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen . It can bind and inhibit numerous targets including DNA (cytosine-5)-methyltransferase-1, heme oxygenase-1, Nrf2, β-catenin, cyclooxygenase-2, NF-kappaB, inducible nitric oxide synthase, nitric oxide, amyloid plaques, reactive oxygen species, vascular endothelial growth factor, cyclin D1, glutathione, P300/CBP, 5-lipoxygenase, cytosolic phospholipase A2, prostaglandin E2, inhibitor of NF-kappaB kinase-1, -2, P38MAPK, p-Tau, tumor necrosis factor-α, forkhead box O3a, CRAC .
Mode of Action
Curcumin sulfate interacts with its targets and modulates various signaling molecules . It suppresses a number of key elements in cellular signal transduction pathways pertinent to growth, differentiation, and malignant transformation . It was demonstrated in vitro that curcumin inhibits protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of the enzyme cyclooxygenase (COX)-2 .
Biochemical Pathways
Curcumin sulfate affects multiple biochemical pathways. It has been suggested that curcumin alleviates oxidative stress and inflammation in chronic diseases through the Nrf2-keap1 pathway . It also suppresses pro-inflammatory pathways related to most chronic diseases and blocks both the production of TNF and the cell signaling mediated by TNF in various types of cells .
Pharmacokinetics
The pharmacokinetics of curcumin sulfate involves absorption, distribution, metabolism, and excretion (ADME). Initially, curcumin undergoes rapid intestinal metabolism to form curcumin glucuronide and curcumin sulfate via O-conjugation . Other metabolites formed include tetrahydrocurcumin, hexahydrocurcumin, and hexahydrocurcuminol via reduction . The poor bioavailability of curcumin due to poor absorption, rapid metabolism, and rapid systemic elimination have been shown to limit its therapeutic efficacy .
Result of Action
The molecular and cellular effects of curcumin sulfate’s action are diverse. It exhibits potent anti-inflammatory and anti-carcinogenic actions . It can effectively inhibit almost every major stage of carcinogenesis, including transformation, initiation, promotion, invasion, angiogenesis, and metastasis . It also influences cell migration .
Action Environment
The action, efficacy, and stability of curcumin sulfate can be influenced by environmental factors. The effectiveness of curcumin could be greatly improved by using nanoparticle-based carriers, which enhance its stability against degradation, increase its bioaccessibility in the gastrointestinal tract, and achieve its controlled release at various locations based on changes in environmental conditions .
Direcciones Futuras
Due to advances in the drug delivery field, promising strategies for increasing curcumin bioavailability include the use of adjuvant, complexed/encapsulated curcumin, specific curcumin formulations, and curcumin nanoparticles . These strategies can offer a future perspective for effective curcumin formulations .
Propiedades
IUPAC Name |
[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9S/c1-28-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(21(12-15)29-2)30-31(25,26)27/h3-12,24H,13H2,1-2H3,(H,25,26,27)/b7-3+,8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJVQQBBTRFOHB-FCXRPNKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OS(=O)(=O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OS(=O)(=O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893526 | |
| Record name | Curcumin sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Curcumin acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen and inhibit lipid peroxidation as well as peroxide-induced DNA damage. Curcumin mediates potent anti-inflammatory agent and anti-carcinogenic actions via modulating various signalling molecules. It suppresses a number of key elements in cellular signal transduction pathways pertinent to growth, differentiation, and malignant transformation; it was demonstrated _in vitro_ that curcumin inhibits protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of the enzyme cyclooxygenase (COX)-2. | |
| Record name | Curcumin sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14635 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
339286-19-0 | |
| Record name | Curcumin sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339286190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Curcumin sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14635 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Curcumin sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CURCUMIN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/160DHE331M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is curcumin sulfate formed in the body?
A1: Curcumin sulfate is a major metabolite of curcumin produced primarily through phase II metabolism. Following ingestion, curcumin undergoes extensive first-pass metabolism in the intestine and liver, with sulfation being a key metabolic pathway. [, , , , ]
Q2: Does the method of curcumin administration affect the ratio of curcumin sulfate to other metabolites?
A3: Yes, research suggests that the ratio of curcumin sulfate to curcumin glucuronide, another major metabolite, might be influenced by the route of administration. []
Q3: What enzymes are involved in the sulfation of curcumin?
A4: Research has identified human phenol sulfotransferase isoenzymes SULT1A1 and SULT1A3 as enzymes capable of catalyzing the sulfation of curcumin. []
Q4: Are there complex conjugates of curcumin sulfate formed in vivo?
A5: Yes, studies using LC-MS analyses have identified not only curcumin sulfate but also mixed conjugates like sulfate-glucuronide and sulfate-diglucuronide in plasma following turmeric administration. []
Q5: Does curcumin sulfate exhibit similar biological activities as curcumin?
A6: Current research suggests that curcumin sulfate might possess lower biological activity compared to its parent compound, curcumin. [, ] For instance, in studies assessing the inhibition of phorbol ester-induced prostaglandin E2 (PGE2) production, curcumin sulfate demonstrated significantly weaker inhibitory activity compared to curcumin. []
Q6: What analytical techniques are used to identify and quantify curcumin sulfate?
A8: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV spectrophotometry and mass spectrometry (MS), is frequently employed to identify and quantify curcumin sulfate in biological samples. [, , , , , , ]
Q7: Is there a need for standardized analytical methods for curcumin and its metabolites?
A9: Yes, standardized and validated analytical methods are crucial for accurately comparing results across different studies and ensuring consistency in research findings. []
Q8: Can formulation strategies improve the bioavailability of curcumin?
A10: Yes, various formulation approaches, including the use of nanoparticles, liposomes, and micellar systems, have been explored to enhance the solubility, stability, and bioavailability of curcumin. [, , , ]
Q9: Are there any specific drug delivery strategies being investigated for targeting curcumin or its metabolites to specific tissues?
A11: While research is ongoing, targeted drug delivery approaches are being investigated to improve the delivery of curcumin and its metabolites to specific tissues, which could potentially enhance their therapeutic efficacy. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



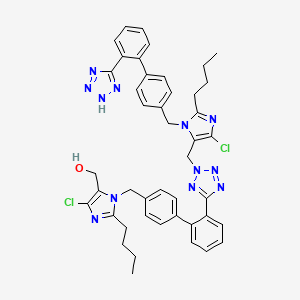
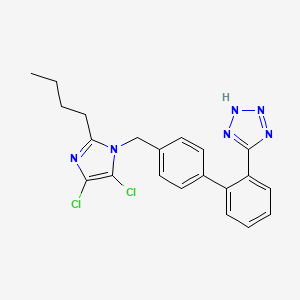


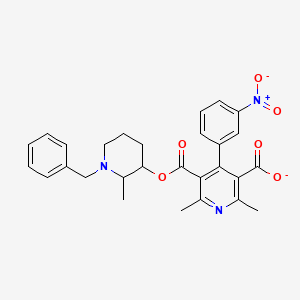

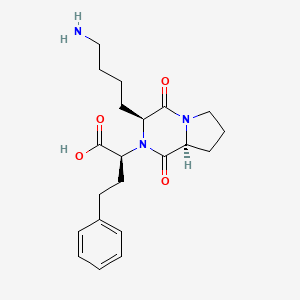

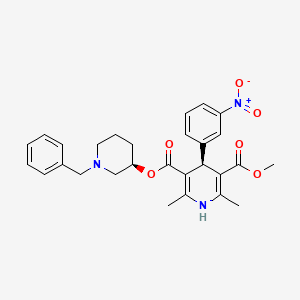
![2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride](/img/structure/B601000.png)

